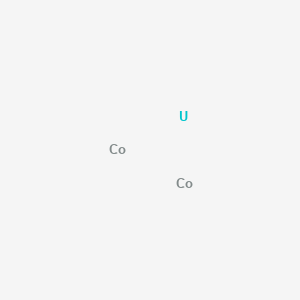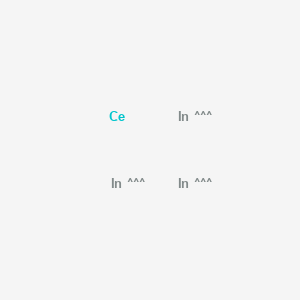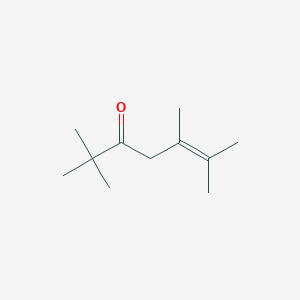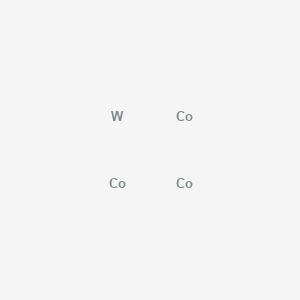
Cobalt;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-tungsten compounds are a class of materials that combine the unique properties of cobalt and tungsten. These compounds are known for their exceptional hardness, high melting points, and resistance to wear and corrosion. They are widely used in various industrial applications, including cutting tools, wear-resistant coatings, and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt-tungsten compounds can be synthesized through various methods. One common method is the co-precipitation technique, where cobalt and tungsten salts are dissolved in a solution and precipitated using a suitable reagent. The resulting precipitate is then calcined to obtain the desired compound .
Another method involves the direct electrochemical preparation of cobalt, tungsten, and tungsten carbide from cemented carbide scrap. In this process, WC-6Co and NaCl–KCl salt are used as sacrificial anode and electrolyte, respectively. The dissolution potential of cobalt and WC is determined by linear sweep voltammetry .
Industrial Production Methods: Industrial production of cobalt-tungsten compounds often involves high-temperature processes. For example, tungsten and carbon atoms are combined at high temperatures in a furnace in the presence of a metal binder, usually cobalt. The result is a fine powder that can be pressed into shapes, heat-treated, and then sintered to reach its full hardness .
Chemical Reactions Analysis
Types of Reactions: Cobalt-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-tungsten compounds include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions often occur under high-temperature conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of cobalt-tungsten compounds depend on the specific reaction conditions. For example, oxidation reactions may produce cobalt oxide and tungsten oxide, while reduction reactions can yield pure cobalt and tungsten metals .
Scientific Research Applications
Cobalt-tungsten compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation processes. In biology and medicine, cobalt-tungsten compounds are explored for their potential use in drug delivery systems and as antimicrobial agents .
In industry, these compounds are used in the production of hard materials, such as cutting tools and wear-resistant coatings. They are also employed in the development of advanced materials for radiation shielding applications .
Mechanism of Action
The mechanism of action of cobalt-tungsten compounds involves their interaction with molecular targets and pathways. For example, cobalt ions can interact with cellular components, leading to various biological effects. Tungsten, on the other hand, is known for its high density and ability to absorb radiation, making it useful in shielding applications .
Comparison with Similar Compounds
Cobalt-tungsten compounds can be compared with other similar compounds, such as cobalt-chromium and tungsten-carbide. While cobalt-chromium alloys are known for their excellent corrosion resistance and biocompatibility, cobalt-tungsten compounds offer superior hardness and wear resistance .
Similar compounds include:
- Cobalt-chromium
- Tungsten-carbide
- Nickel-tungsten
Each of these compounds has unique properties that make them suitable for specific applications. cobalt-tungsten compounds stand out due to their exceptional hardness and resistance to wear and corrosion .
Properties
CAS No. |
12052-61-8 |
|---|---|
Molecular Formula |
Co3W |
Molecular Weight |
360.64 g/mol |
IUPAC Name |
cobalt;tungsten |
InChI |
InChI=1S/3Co.W |
InChI Key |
MXFBMGOVOWSEKU-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



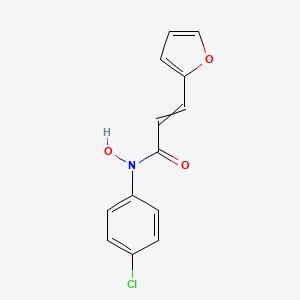
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)

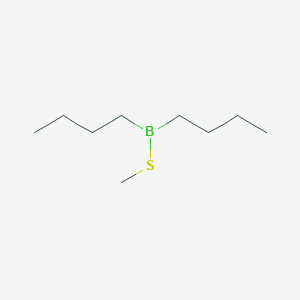
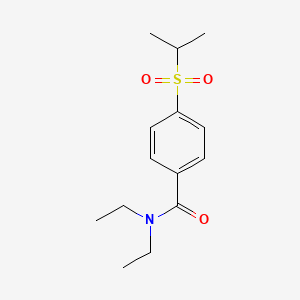

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)

